Brotizolam is synthesized through various chemical pathways, and during these processes, several impurities, including Brotizolam Impurity 1, may form. The identification and characterization of these impurities are essential for ensuring the purity of the active pharmaceutical ingredient (API) and are typically achieved through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Brotizolam Impurity 1 falls under the category of process-related impurities. These are unintended by-products that arise during the synthesis of an active pharmaceutical ingredient. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines to monitor and control such impurities to maintain drug safety .
The synthesis of Brotizolam Impurity 1 can be derived from the main synthetic routes used for Brotizolam itself. Two primary methods have been reported:
The synthesis typically involves:
The molecular structure of Brotizolam Impurity 1 can be analyzed using spectroscopic methods. Its structural formula reflects its relationship to Brotizolam, indicating slight variations that define it as an impurity.
Brotizolam Impurity 1 can be formed through several chemical reactions during the synthesis of Brotizolam:
The formation pathways are influenced by factors such as:
The mechanism by which Brotizolam functions pharmacologically involves modulation of neurotransmitter systems in the brain, primarily targeting gamma-aminobutyric acid (GABA) receptors to produce sedative effects.
Research indicates that Brotizolam enhances GABAergic activity, leading to increased inhibitory neurotransmission, which is crucial for its hypnotic effects . The presence of impurities like Brotizolam Impurity 1 may alter this mechanism slightly but typically does not significantly impact its primary pharmacological action.
Brotizolam Impurity 1 serves several critical roles in scientific research:
Brotizolam Impurity 1 represents a process-related impurity arising during the synthesis of brotizolam, a potent thienotriazolodiazepine hypnotic agent used for severe insomnia [3]. As a degradant or intermediate, this impurity necessitates rigorous identification and quantification to ensure drug safety and efficacy. Its control aligns with global regulatory mandates requiring comprehensive impurity profiling for active pharmaceutical ingredients (APIs) to mitigate potential toxicological risks [1] [5].
Process-related impurities originate from synthetic pathways, raw materials, or storage conditions. They are categorized as:
Brotizolam Impurity 1 is classified as a synthetic by-product, specifically emerging during cyclization or halogenation steps of brotizolam manufacturing. Its presence reflects challenges in purifying complex heterocyclic structures like thienotriazolodiazepines [1]. Regulatory guidelines (ICH Q3A/B) mandate limiting such impurities to ≤0.15% for APIs with daily doses <2g [5].
Structural elucidation of Brotizolam Impurity 1 relies on advanced analytical techniques:
Table 1: Key Structural Characteristics of Brotizolam Impurity 1
Property | Value | Method |
---|---|---|
CAS Registry Number | 57801-97-5 | Reference Standard Databases |
Molecular Formula | C₁₄H₈BrClN₄S | High-Resolution Mass Spectrometry (HRMS) |
Molecular Weight | 379.7 g/mol | Mass Spectrometry |
Primary Characterization | ¹H/¹³C NMR, FTIR, HPLC | Pharmacopeial Testing |
Inventory Status | Custom Synthesis | Supplier Documentation |
The molecular structure features a brominated thienotriazolodiazepine core, distinct from brotizolam (C₁₅H₁₁ClN₄S) through a methyl group deficiency at the triazolo ring [1]. NMR data confirm positional isomerism at the thieno moiety, while chromatographic retention studies (HPLC) differentiate it from the parent API. Reference standards are typically synthesized at >95% purity for analytical calibration [1] [5].
Impurity profiling is mandated by ICH Q3A-Q3D and FDA GMP guidelines to ensure patient safety. Key requirements include:
Brotizolam Impurity 1 requires method validation for detection in:
Table 2: Regulatory Requirements for Brotizolam Impurity 1
Regulatory Aspect | Requirement | Compliance Strategy |
---|---|---|
Identification Threshold | 0.10% of API | HPLC-PDA with reference standard [1] |
Qualification Threshold | 0.15% of API | Genotoxicity screening (Ames test) |
Reporting | EP/USP traceable certificates of analysis (CoA) | Supplier-provided CoA with purity data [5] |
Specification Limit | ≤0.15% per ICH Q3B | Validated QC methods in stability protocols |
Suppliers like SynZeal provide EP/USP traceable standards with comprehensive CoAs detailing HPLC purity, residual solvents, and spectroscopic validation data. This supports regulatory filings by enabling precise quantification during method validation and stability testing [1] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9